(3S,4R)-4-aminooxolan-3-ol hydrochloride
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Overview
Description
(3S,4R)-4-aminooxolan-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is a hydrochloride salt form of (3S,4R)-4-aminooxolan-3-ol, which is a derivative of oxolane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-aminooxolan-3-ol hydrochloride typically involves the reduction of a precursor compound, followed by the introduction of the amino group. One common method includes the reduction of a protected oxolane derivative, followed by deprotection and subsequent amination. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and amination reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-aminooxolan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form different reduced forms of oxolane derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxolane derivatives with different functional groups, depending on the type of reaction and reagents used .
Scientific Research Applications
(3S,4R)-4-aminooxolan-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-aminooxolan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-aminooxolan-3-ol hydrochloride: This compound has a similar structure but differs in the stereochemistry at the 4th position.
(3S,4R)-4-aminooxan-3-ol hydrochloride: Another similar compound with slight variations in the molecular structure.
Uniqueness
(3S,4R)-4-aminooxolan-3-ol hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in research and industrial applications where specific stereochemical properties are required .
Properties
CAS No. |
1955473-62-7 |
---|---|
Molecular Formula |
C4H10ClNO2 |
Molecular Weight |
139.6 |
Purity |
95 |
Origin of Product |
United States |
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